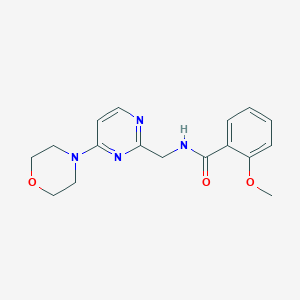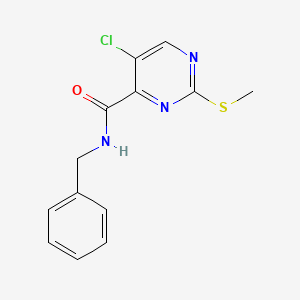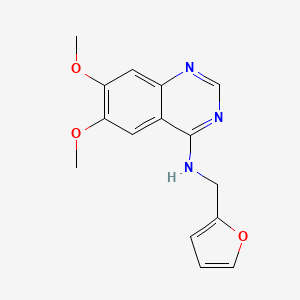
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, amide, thioether, and dimethylamino groups would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might undergo hydrolysis, the thioether group could participate in oxidation and reduction reactions, and the dimethylamino group could engage in various nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, its stability under different conditions, and its reactivity with other chemicals .Applications De Recherche Scientifique
Chemosensitivity Testing
- Clinical Usefulness in Cancer Treatment: The MTT chemosensitivity test, although not directly involving the specified compound, demonstrates how chemosensitivity assays are crucial in predicting patient responses to chemotherapy drugs, thereby guiding the selection of appropriate therapeutic agents for individual patients. Such methodologies may be relevant when studying the effects of new compounds on cancer cells (Nakamura et al., 2006).
Pharmacokinetic Studies
- Absorption, Metabolism, and Excretion: Studies on different drugs provide insights into their absorption, metabolism, and excretion profiles in humans. For instance, the study of imidafenacin offers a model for understanding how a new drug might be absorbed, metabolized, and excreted after oral administration, including the identification of major metabolites and the routes of drug elimination (Ohmori et al., 2007).
Drug Efficacy and Safety Studies
- Efficacy in Treating Conditions: The process of evaluating the efficacy of new compounds, such as the comparison of ebrotidine and ranitidine in treating benign gastric ulcer, could be analogous to assessing the therapeutic potential of the specified compound in relevant disease models. Such studies help in determining the effectiveness and safety profile of new therapeutic agents (Gedliczka et al., 1997).
Mechanism of Action Studies
- Understanding Drug Mechanisms: Research into the mechanisms by which drugs exert their effects, such as the interaction of memantine with NMDA receptors, can provide a framework for studying the action mechanisms of complex compounds. Insights into how drugs bind to their targets and modulate biological pathways are critical for the development and application of new therapeutic agents (Kornhuber et al., 1989).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire risk. It could also be harmful or toxic if ingested, inhaled, or in contact with skin .
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S2/c1-10(2)8-14(22)19-16-20-21-17(25-16)24-9-15(23)18-13-7-5-6-11(3)12(13)4/h5-7,10H,8-9H2,1-4H3,(H,18,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCKHYQUUCSEQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-Bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid](/img/structure/B2688016.png)
![5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2688017.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2688020.png)
![1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(2-methylphenoxy)ethanone](/img/structure/B2688021.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2688025.png)
![N-(2-carbamoylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2688028.png)

![2-(4-bromo-2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2688030.png)
![N-(2,4-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2688031.png)


![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2688037.png)

